[1-(Diphenylmethylidene)-1H-inden-3-yl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylmethylidene)-1H-inden-3-ylsilane: is a chemical compound known for its unique structure and properties It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethylidene)-1H-inden-3-ylsilane typically involves the reaction of 1H-indene derivatives with diphenylmethylidene and trimethylsilyl reagents. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylmethylidene)-1H-inden-3-ylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 1-(Diphenylmethylidene)-1H-inden-3-ylsilane is used as a reagent in organic synthesis. It can act as a protecting group for alcohols and amines, and as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions between silicon-containing compounds and biological systems. It may also serve as a model compound for investigating the behavior of silanes in biological environments.
Medicine: Potential applications in medicine include the development of silicon-based drugs and therapeutic agents. The compound’s unique structure may offer advantages in drug design and delivery.
Industry: In industry, 1-(Diphenylmethylidene)-1H-inden-3-ylsilane is used in the production of advanced materials, such as silicone polymers and resins. Its properties make it suitable for use in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 1-(Diphenylmethylidene)-1H-inden-3-ylsilane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a versatile reagent in chemical reactions. The compound’s structure allows it to participate in radical reactions, hydrosilylation, and other processes that are important in organic synthesis.
Comparison with Similar Compounds
Triphenylsilane: Another silane compound with three phenyl groups attached to the silicon atom.
Trimethylsilane: A simpler silane with three methyl groups attached to the silicon atom.
Diphenylsilane: A silane with two phenyl groups attached to the silicon atom.
Uniqueness: What sets 1-(Diphenylmethylidene)-1H-inden-3-ylsilane apart from these similar compounds is its unique combination of a diphenylmethylidene group and an indene moiety. This structure provides distinct reactivity and properties that can be leveraged in various applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
89523-93-3 |
---|---|
Molecular Formula |
C25H24Si |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(3-benzhydrylideneinden-1-yl)-trimethylsilane |
InChI |
InChI=1S/C25H24Si/c1-26(2,3)24-18-23(21-16-10-11-17-22(21)24)25(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-18H,1-3H3 |
InChI Key |
KPARQFXCCFCGHY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.